3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone
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Overview
Description
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone is a complex organic compound that features a unique structure combining a chlorophenyl group, a hydroxy group, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often show comparable reactivity and biological properties.
Uniqueness
3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(20-9-3-2-4-16(20)19-11)15(22)10-14(21)12-5-7-13(18)8-6-12/h2-9,14,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTMBKOHCCELQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CC(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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